2-Amino-7-methoxy-4-oxo-4H-1-benzopyran-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7-methoxy-4-oxo-4H-1-benzopyran-3-carbaldehyde is a heterocyclic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in natural products. This compound, in particular, has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methoxy-4-oxo-4H-1-benzopyran-3-carbaldehyde typically involves multi-step reactions. One common method involves the condensation of 2-hydroxy-4-methoxyacetophenone with malononitrile in the presence of ammonium acetate, followed by cyclization and oxidation steps . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-7-methoxy-4-oxo-4H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the amino group under mild conditions.
Major Products Formed
Oxidation: 2-Amino-7-methoxy-4-oxo-4H-1-benzopyran-3-carboxylic acid.
Reduction: 2-Amino-7-methoxy-4-hydroxy-4H-1-benzopyran-3-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-7-methoxy-4-oxo-4H-1-benzopyran-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-7-methoxy-4-oxo-4H-1-benzopyran-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-cyano-4H-chromene derivatives.
- 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
- 3-Amino-benzopyrano[4,3-c]pyrazoles.
Uniqueness
Compared to similar compounds, 2-Amino-7-methoxy-4-oxo-4H-1-benzopyran-3-carbaldehyde stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and aldehyde groups, in particular, play crucial roles in its interactions with biological targets and its overall pharmacological profile .
Eigenschaften
CAS-Nummer |
142791-57-9 |
---|---|
Molekularformel |
C11H9NO4 |
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
2-amino-7-methoxy-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO4/c1-15-6-2-3-7-9(4-6)16-11(12)8(5-13)10(7)14/h2-5H,12H2,1H3 |
InChI-Schlüssel |
DWVAETVTYVLVEN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.